molecular formula C9H13Cl2N3 B2757941 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride CAS No. 1909324-63-5

2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride

Cat. No. B2757941
CAS RN: 1909324-63-5
M. Wt: 234.12
InChI Key: NBGNTFVADICQFX-UHFFFAOYSA-N
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Description

“2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C9H13Cl2N3 . It is stored at temperatures between 2-8°C .


Synthesis Analysis

While specific synthesis methods for “2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride” were not found, there are related studies on the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives. These derivatives have shown potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3.2ClH/c10-4-3-7-6-12-9-8(7)2-1-5-11-9;;/h1-2,5-6H,3-4,10H2,(H,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of “2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride” is 234.13 . It is a solid substance stored at temperatures between 2-8°C .

Scientific Research Applications

DNA Binding and Cytotoxicity Studies Research on Cu(II) complexes with tridentate ligands, including structures related to 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride, has demonstrated significant DNA binding propensity and low cytotoxicity across different cancer cell lines. These findings could be critical in developing therapeutic agents targeting DNA interactions with minimal side effects (Kumar et al., 2012).

Corrosion Inhibition The synthesis of cadmium(II) Schiff base complexes, derived from ligands including those structurally related to 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride, has shown potential in corrosion inhibition on mild steel. These complexes provide a bridge between coordination chemistry and corrosion engineering, indicating a novel application in materials science (Das et al., 2017).

Catalytic and Synthetic Chemistry The compound’s relevance extends into catalytic processes and the synthesis of complex organic molecules. For example, Mannich reaction studies involving pyrrole and dimethylpyrrole with monoamines and diamines, related to the structural features of 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride, highlight its importance in synthesizing novel organic compounds with potential applications in pharmaceuticals and material sciences (Jana et al., 2019).

Photophysical and Electrochemical Properties Studies on organic-inorganic hybrid compounds and molecular complexes involving imidazo[1,5-a]pyridinium cations, akin to the structure of 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride, have unveiled unique photophysical properties. These properties could be leveraged in developing advanced materials for optoelectronic applications (Buvaylo et al., 2015).

Conductive Polymer Materials Research into the conductive properties of poly-3-(2-ethane carboxylate) pyrrole, sharing core structural similarities with 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride, has revealed potential applications in creating self-doping conductive polymer materials. This work lays the groundwork for innovations in electronic and optoelectronic devices (Wang et al., 1995).

Safety and Hazards

The safety information for “2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed .

Future Directions

While specific future directions for “2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride” were not found, the related 1H-pyrrolo[2,3-b]pyridine derivatives have shown potential in cancer therapy, suggesting possible future research directions in this area .

Mechanism of Action

Pharmacokinetics

Based on its chemical structure, it is likely to have good solubility in water due to the presence of the dihydrochloride salt . This could potentially enhance its bioavailability.

Action Environment

The action, efficacy, and stability of 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride could be influenced by various environmental factors. These could include pH, temperature, and the presence of other compounds or cofactors. For instance, its storage temperature is recommended to be 28°C , suggesting that it may be sensitive to higher temperatures.

properties

IUPAC Name

2-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c10-3-1-7-5-12-9-6-11-4-2-8(7)9;;/h2,4-6,12H,1,3,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGNTFVADICQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride

CAS RN

1909324-63-5
Record name 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}ethan-1-amine dihydrochloride
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